Cas no 1797889-04-3 (N-[4-(4-methoxypiperidin-1-yl)phenyl]-4-(trifluoromethoxy)benzene-1-sulfonamide)
N-[4-(4-methoxypiperidin-1-yl)phenyl]-4-(trifluoromethoxy)benzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- N-[4-(4-Methoxy-1-piperidinyl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide
- N-[4-(4-methoxypiperidin-1-yl)phenyl]-4-(trifluoromethoxy)benzene-1-sulfonamide
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- Inchi: 1S/C19H21F3N2O4S/c1-27-16-10-12-24(13-11-16)15-4-2-14(3-5-15)23-29(25,26)18-8-6-17(7-9-18)28-19(20,21)22/h2-9,16,23H,10-13H2,1H3
- InChI Key: HCZWXGGSNPLOMX-UHFFFAOYSA-N
- SMILES: C1(S(NC2=CC=C(N3CCC(OC)CC3)C=C2)(=O)=O)=CC=C(OC(F)(F)F)C=C1
Experimental Properties
- Density: 1.40±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 514.7±60.0 °C(Predicted)
- pka: 10.38±0.10(Predicted)
N-[4-(4-methoxypiperidin-1-yl)phenyl]-4-(trifluoromethoxy)benzene-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6442-5714-2μmol |
N-[4-(4-methoxypiperidin-1-yl)phenyl]-4-(trifluoromethoxy)benzene-1-sulfonamide |
1797889-04-3 | 2μmol |
$57.0 | 2023-09-08 | ||
| Life Chemicals | F6442-5714-5μmol |
N-[4-(4-methoxypiperidin-1-yl)phenyl]-4-(trifluoromethoxy)benzene-1-sulfonamide |
1797889-04-3 | 5μmol |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6442-5714-10μmol |
N-[4-(4-methoxypiperidin-1-yl)phenyl]-4-(trifluoromethoxy)benzene-1-sulfonamide |
1797889-04-3 | 10μmol |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6442-5714-20μmol |
N-[4-(4-methoxypiperidin-1-yl)phenyl]-4-(trifluoromethoxy)benzene-1-sulfonamide |
1797889-04-3 | 20μmol |
$79.0 | 2023-09-08 | ||
| Life Chemicals | F6442-5714-1mg |
N-[4-(4-methoxypiperidin-1-yl)phenyl]-4-(trifluoromethoxy)benzene-1-sulfonamide |
1797889-04-3 | 1mg |
$54.0 | 2023-09-08 | ||
| Life Chemicals | F6442-5714-2mg |
N-[4-(4-methoxypiperidin-1-yl)phenyl]-4-(trifluoromethoxy)benzene-1-sulfonamide |
1797889-04-3 | 2mg |
$59.0 | 2023-09-08 | ||
| Life Chemicals | F6442-5714-3mg |
N-[4-(4-methoxypiperidin-1-yl)phenyl]-4-(trifluoromethoxy)benzene-1-sulfonamide |
1797889-04-3 | 3mg |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6442-5714-4mg |
N-[4-(4-methoxypiperidin-1-yl)phenyl]-4-(trifluoromethoxy)benzene-1-sulfonamide |
1797889-04-3 | 4mg |
$66.0 | 2023-09-08 | ||
| Life Chemicals | F6442-5714-5mg |
N-[4-(4-methoxypiperidin-1-yl)phenyl]-4-(trifluoromethoxy)benzene-1-sulfonamide |
1797889-04-3 | 5mg |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6442-5714-10mg |
N-[4-(4-methoxypiperidin-1-yl)phenyl]-4-(trifluoromethoxy)benzene-1-sulfonamide |
1797889-04-3 | 10mg |
$79.0 | 2023-09-08 |
N-[4-(4-methoxypiperidin-1-yl)phenyl]-4-(trifluoromethoxy)benzene-1-sulfonamide Related Literature
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on N-[4-(4-methoxypiperidin-1-yl)phenyl]-4-(trifluoromethoxy)benzene-1-sulfonamide
N-[4-(4-Methoxypiperidin-1-yl)Phenyl]-4-(Trifluoromethoxy)benzene-1-sulfonamide (CAS No. 1797889-04-3): A Comprehensive Overview
N-[4-(4-Methoxypiperidin-1-yl)phenyl]-4-(trifluoromethoxy)benzene-1-sulfonamide (CAS No. 1797889-04-3) is a sophisticated compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its abbreviated name, N-MePP-TMS, is a potent and selective inhibitor of specific enzymes and receptors, making it a valuable tool in the development of novel therapeutic agents.
The molecular structure of N-MePP-TMS is characterized by the presence of a methoxypiperidine moiety and a trifluoromethoxy substituent, which confer unique pharmacological properties. The methoxypiperidine group is known for its ability to modulate the activity of various receptors, while the trifluoromethoxy group enhances the compound's lipophilicity and metabolic stability. These features make N-MePP-TMS an attractive candidate for drug development, particularly in the treatment of neurological disorders and cancer.
Recent studies have highlighted the potential of N-MePP-TMS as a selective inhibitor of the sodium-dependent serotonin transporter (SERT). This transporter plays a crucial role in regulating serotonin levels in the brain, and its dysregulation has been implicated in various psychiatric disorders, including depression and anxiety. By selectively inhibiting SERT, N-MePP-TMS can potentially restore serotonin homeostasis, thereby alleviating symptoms associated with these conditions.
In addition to its effects on SERT, N-MePP-TMS has also shown promise as an inhibitor of the cyclooxygenase (COX) enzymes. COX enzymes are involved in the production of prostaglandins, which are key mediators of inflammation and pain. By inhibiting COX activity, N-MePP-TMS can reduce inflammation and provide analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
The pharmacokinetic properties of N-MePP-TMS have been extensively studied to ensure its suitability for clinical use. Research has demonstrated that N-MePP-TMS exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It is rapidly absorbed following oral administration and has a moderate plasma half-life, allowing for once-daily dosing regimens. Furthermore, N-MePP-TMS shows minimal interaction with cytochrome P450 enzymes, reducing the risk of drug-drug interactions.
Clinical trials are currently underway to evaluate the safety and efficacy of N-MePP-TMS in various therapeutic applications. Preliminary results from phase I trials have shown that N-MePP-TMS is well-tolerated by patients, with no serious adverse events reported. Phase II trials are expected to provide more detailed insights into its therapeutic potential and optimal dosing strategies.
One of the key challenges in the development of N-MePP-TMS is ensuring its stability under various conditions. The presence of sensitive functional groups such as the methoxypiperidine moiety requires careful handling during synthesis and storage to prevent degradation. Researchers have developed robust synthetic routes that minimize impurities and ensure high purity levels of the final product.
Moreover, efforts are underway to explore derivative compounds based on the core structure of N-MePP-TMS. These derivatives aim to enhance specific pharmacological properties while maintaining or improving overall safety profiles. For instance, modifications to the trifluoromethoxy group have shown promise in enhancing brain penetration and extending plasma half-life.
In conclusion, N-[4-(4-methoxypiperidin-1-yl)phenyl]-4-(trifluoromethoxy)benzene-1-sulfonamide (CAS No. 1797889-04-3) represents a significant advancement in medicinal chemistry and pharmaceutical research. Its unique molecular structure and pharmacological properties make it a promising candidate for the development of novel therapeutic agents targeting neurological disorders, inflammation, and cancer. Ongoing research and clinical trials will continue to elucidate its full potential and pave the way for its future use in clinical practice.
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